![molecular formula C8H17NO3 B2817142 Tert-butyl 2-(2-aminoethoxy)acetate CAS No. 1155811-37-2](/img/structure/B2817142.png)
Tert-butyl 2-(2-aminoethoxy)acetate
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Overview
Description
Tert-butyl 2-(2-aminoethoxy)acetate is a chemical compound with a molecular weight of 175.23 . It is used as a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The synthesis of Tert-butyl 2-(2-aminoethoxy)acetate involves several steps. The protected amine can be deprotected under mild acidic conditions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis
The linear formula of Tert-butyl 2-(2-aminoethoxy)acetate is C8H17NO3 . The InChI code is 1S/2C8H17NO3.C2H2O4/c21-8(2,3)12-7(10)6-11-5-4-9;3-1(4)2(5)6/h24-6,9H2,1-3H3; (H,3,4) (H,5,6) .Chemical Reactions Analysis
The bromide (Br) in Tert-butyl 2-(2-aminoethoxy)acetate is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis
Tert-butyl 2-(2-aminoethoxy)acetate has a predicted density of 1.026±0.06 g/cm3 and a predicted boiling point of 297.4±20.0 °C .Scientific Research Applications
Pharmaceutical Synthesis
Tert-butyl 2-(2-aminoethoxy)acetate is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of amino and ester functionalities, which are crucial in the development of drugs targeting specific biological pathways. This compound can be used to create prodrugs that improve the bioavailability and stability of active pharmaceutical ingredients .
Chemical Biology
In chemical biology, Tert-butyl 2-(2-aminoethoxy)acetate serves as a building block for the synthesis of small molecules that can probe biological systems. Researchers use it to design molecules that can interact with proteins, nucleic acids, and other biomolecules, helping to elucidate their functions and interactions. This application is vital for understanding disease mechanisms and developing new therapeutic strategies .
Material Science
This compound is also utilized in material science for the development of novel polymers and materials. Its unique chemical properties allow it to be incorporated into polymer backbones, enhancing the material’s mechanical properties, thermal stability, and resistance to degradation. These materials can be used in various industries, including automotive, aerospace, and electronics .
Organic Synthesis
In organic synthesis, Tert-butyl 2-(2-aminoethoxy)acetate is a versatile reagent. It can be used in the formation of carbon-nitrogen bonds, which are essential in the synthesis of a wide range of organic compounds. This makes it a valuable tool for chemists working on the synthesis of complex molecules, including natural products and pharmaceuticals .
Bioconjugation
Bioconjugation involves the covalent attachment of biomolecules to other molecules, such as drugs or imaging agents. Tert-butyl 2-(2-aminoethoxy)acetate can be used to introduce functional groups that facilitate these conjugations. This application is crucial in the development of targeted therapies and diagnostic tools, where precise delivery and detection are required .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or a reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, mass spectrometry, and other analytical methods. This helps in the accurate quantification and identification of substances in complex mixtures.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(2-aminoethoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVFRZJXVQDULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-aminoethoxy)acetate | |
CAS RN |
1155811-37-2 |
Source
|
Record name | tert-butyl 2-(2-aminoethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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